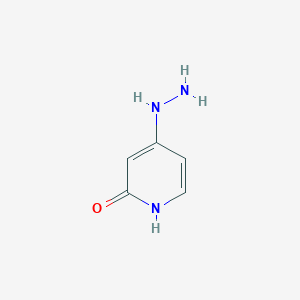

4-Hydrazinylpyridin-2(1H)-one

描述

Significance of Pyridin-2(1H)-one Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyridin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. frontiersin.orgnih.gov This six-membered nitrogen-containing heterocycle is a key feature in many natural products and has been successfully incorporated into a multitude of synthetic drugs. nih.govresearchgate.net Its significance stems from its ability to act as a bioisostere for various biological motifs and its capacity to engage in crucial hydrogen bonding interactions with biological targets. frontiersin.org

Pyridin-2(1H)-one derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiotonic properties. frontiersin.orgresearchgate.net For instance, certain derivatives have been developed as potent inhibitors of enzymes like soluble epoxide hydrolase, which is a target for treating hypertension and inflammation. brieflands.com The versatility of the pyridinone core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their therapeutic efficacy. frontiersin.orgiipseries.org In organic synthesis, the 2-pyridone structure serves as a versatile intermediate for the construction of more complex heterocyclic systems. nih.goviipseries.org

Table 1: Examples of Biological Activities of Pyridin-2(1H)-one Derivatives

| Biological Activity | Target/Application Example | Reference |

|---|---|---|

| Anticancer | Inhibitors of protein tyrosine kinases, Met kinase, HDAC, etc. | frontiersin.org |

| Antiviral | Inhibitors of HIV reverse transcriptase, Hepatitis B Virus (HBV) | frontiersin.org |

| Anti-inflammatory | Inhibition of soluble epoxide hydrolase, p38α MAPK inhibitors | researchgate.netbrieflands.com |

| Antimicrobial | Active against various bacterial and fungal strains | nih.govnih.gov |

| Cardiotonic | Compounds affecting heart muscle contraction | nih.gov |

Importance of Hydrazine (B178648) Functionality in Organic Chemistry and Drug Design

Hydrazine (N₂H₄) and its organic derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. benthamscience.comijcrt.org The hydrazine functional group is highly valued for its nucleophilicity and its ability to participate in a wide range of chemical transformations, most notably the formation of hydrazones and various heterocyclic rings like pyrazoles and pyridazines. ijcrt.orgwikipedia.org This reactivity makes hydrazine derivatives indispensable synthons for constructing complex molecular architectures. mdpi.com

In drug design, the hydrazine moiety can act as a pharmacophore or a linker to connect different parts of a molecule. ontosight.aibiorxiv.org Hydrazine derivatives have been investigated for a plethora of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The ability of the hydrazine group to form stable complexes with metal ions is also exploited in the design of certain therapeutic agents. researchgate.net Furthermore, the electron-rich nature of hydrazines makes them useful as probes for studying enzyme mechanisms, particularly for cofactor-dependent enzymes. biorxiv.org

Overview of 4-Hydrazinylpyridin-2(1H)-one as a Versatile Building Block

This compound (CAS 106689-41-2) is a bifunctional molecule that synergistically combines the key features of both the pyridin-2(1H)-one scaffold and the hydrazine functional group. cymitquimica.com This unique arrangement makes it a highly versatile building block in organic synthesis. The pyridinone ring provides a stable core with potential for biological activity, while the hydrazine group at the 4-position offers a reactive handle for a variety of chemical modifications. cymitquimica.com

The presence of the hydrazine moiety allows for facile reactions such as condensation with aldehydes and ketones to form hydrazones, which can then be cyclized to generate novel heterocyclic systems. mdpi.com For example, the reaction of 4-hydrazinylquinolin-2(1H)-ones, a related class of compounds, with various reagents can lead to the formation of fused ring systems like pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com This reactivity profile enables the use of this compound as a precursor for creating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O |

| Synonyms | 4-Hydrazinyl-1H-pyridin-2-one, 2(1H)-Pyridinone, 4-hydrazinyl- |

| Reactivity | Contains a reactive hydrazino group capable of condensation and cyclization reactions. cymitquimica.com |

| Potential Applications | Precursor for the synthesis of complex heterocyclic molecules and potential bioactive compounds. cymitquimica.com |

Research Scope and Objectives Pertaining to this compound

The primary research objective concerning this compound is to fully exploit its potential as a versatile synthetic intermediate. This involves several key areas of investigation:

Development of Novel Synthetic Methodologies: Exploring new and efficient reaction pathways that utilize the dual reactivity of the molecule to construct complex and diverse chemical scaffolds. This includes the synthesis of fused heterocyclic systems by leveraging the reactivity of the hydrazine group in concert with the pyridinone ring.

Synthesis of Bioactive Molecules: Utilizing this compound as a starting material to design and synthesize novel compounds with potential therapeutic applications. Given the established biological activities of both pyridinones and hydrazines, derivatives of this compound are promising candidates for screening against a range of diseases, including cancer, infectious diseases, and inflammatory disorders.

Elucidation of Structure-Activity Relationships (SAR): Systematically modifying the structure of derivatives of this compound and evaluating their biological activity to understand the relationship between their chemical structure and their therapeutic effects. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Exploration in Materials Science: Investigating the potential use of this compound and its derivatives in the development of new materials, leveraging the properties of the heterocyclic core and the reactive hydrazine functionality.

Structure

3D Structure

属性

IUPAC Name |

4-hydrazinyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-8-4-1-2-7-5(9)3-4/h1-3H,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQHVQJVRZINSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544967 | |

| Record name | 4-Hydrazinylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106689-41-2 | |

| Record name | 4-Hydrazinylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Hydrazinylpyridin 2 1h One

Established Synthetic Routes to 4-Hydrazinylpyridin-2(1H)-one

Synthesis from Dihydroxypyridine and Hydrazine (B178648) Hydrate (B1144303)

A primary and established method for the synthesis of this compound involves the reaction of 2,4-dihydroxypyridine (B17372) with hydrazine hydrate. In a typical procedure, 2,4-dihydroxypyridine is treated with a solution of hydrazine hydrate in a suitable solvent, such as 2-methoxyethanol. The reaction mixture is heated, leading to the formation of the desired product. This method offers a direct route to the target compound from readily available starting materials.

Table 1: Synthesis of this compound from 2,4-Dihydroxypyridine

| Reactant | Reagent | Solvent | Condition | Product |

| 2,4-Dihydroxypyridine | 55% Hydrazine Hydrate Solution | 2-Methoxyethanol | Heating | This compound |

Alternative Synthetic Approaches to the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, and various synthetic methods have been developed for its construction. rsc.org These alternative approaches can be adapted to synthesize precursors for this compound.

One such method involves the KOtBu-mediated annulation of acetonitrile (B52724) with an aldehyde. rsc.org This reaction proceeds through the cleavage of C(sp3)–H bonds and the formation of multiple new bonds in a single step. rsc.org The resulting dihydropyridin-2(1H)-ones can be subsequently oxidized to pyridin-2(1H)-ones. rsc.org Another approach describes the synthesis of 1-(1-arylvinyl)pyridin-2(1H)-ones from ketones and 2-fluoropyridine (B1216828) in the presence of trifluoromethanesulfonic anhydride, followed by base treatment. chemrxiv.org These methods provide access to a variety of substituted pyridin-2(1H)-one derivatives that could potentially be converted to the corresponding 4-hydrazinyl derivative.

Precursor Synthesis and Intermediate Derivatization

Preparation of Halogenated Pyridin-2(1H)-one Derivatives

Halogenated pyridin-2(1H)-one derivatives serve as versatile precursors for the introduction of the hydrazinyl group. The synthesis of these halogenated compounds can be achieved through various methods. For instance, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones can be obtained from the corresponding 4H-pyrido[1,2-a]pyrimidin-4-one using N-halosuccinimides. clockss.org While not directly a pyridin-2(1H)-one, this illustrates a general strategy for halogenating related heterocyclic systems. A patent describes the synthesis of 2-hydrazinopyridine (B147025) derivatives from pyridinium (B92312) halides, where the halide is preferably F, Cl, or Br. google.com The synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one has also been reported, highlighting the accessibility of brominated pyridinone derivatives. The bromine atom in such compounds is amenable to substitution reactions, including nucleophilic aromatic substitution with hydrazine.

Generation of Hydrazine Quinolones as Key Intermediates

In a related synthesis, hydrazine quinolones are prepared as key intermediates by refluxing 4-chloro-2-quinolone derivatives with hydrazine hydrate. mdpi.com This reaction demonstrates the direct displacement of a halogen atom by hydrazine to form the corresponding hydrazinyl derivative. mdpi.com Although this example pertains to the quinolone system, the underlying principle of nucleophilic substitution of a halogen at the 4-position by hydrazine is directly applicable to the synthesis of this compound from a 4-halopyridin-2(1H)-one precursor. The synthesis of 4-azido-2-quinolone derivatives from 4-chloro-2-quinolone further underscores the reactivity of the 4-position towards nucleophilic attack. mdpi.com

Reaction Mechanisms in the Synthesis of this compound

The primary reaction mechanism for the synthesis of this compound from a halogenated precursor is nucleophilic aromatic substitution (SNAr). In this mechanism, hydrazine or hydrazine hydrate acts as the nucleophile, attacking the electron-deficient carbon atom bearing the halogen atom (e.g., chlorine or bromine) on the pyridin-2(1H)-one ring. This addition step forms a Meisenheimer-like intermediate, which is a resonance-stabilized anionic species. The subsequent departure of the halide ion as a leaving group restores the aromaticity of the ring and yields the final this compound product. The presence of the electron-withdrawing carbonyl group in the pyridin-2(1H)-one ring activates the 4-position towards nucleophilic attack, facilitating the reaction.

In the synthesis from 2,4-dihydroxypyridine, the mechanism is likely a nucleophilic substitution where the hydroxyl group at the 4-position is displaced by the hydrazine nucleophile. This reaction may be facilitated by protonation of the hydroxyl group under the reaction conditions, making it a better leaving group (water).

Green Chemistry Approaches in the Synthesis of this compound and its Analogs

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its analogs to create more environmentally benign and efficient methodologies.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions d-nb.info. In the context of synthesizing this compound, microwave-assisted heating could significantly reduce reaction times compared to conventional refluxing. For example, the synthesis of various pyridine (B92270) derivatives has been shown to be more efficient under microwave irradiation, often leading to higher yields in shorter timeframes d-nb.info. This technique could be applied to the reaction of 4-halopyridin-2(1H)-one with hydrazine hydrate, potentially minimizing energy consumption and by-product formation.

Solvent Selection and Solvent-Free Reactions: The choice of solvent is a critical aspect of green chemistry. While traditional syntheses of similar compounds have employed solvents like ethanol (B145695), exploring greener alternatives such as water or super-critical fluids could reduce the environmental impact. Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of tetrahydrodipyrazolopyridines, for instance, has been successfully carried out in water in the absence of a catalyst d-nb.info. Given that hydrazine hydrate is aqueous, using water as the primary solvent for the synthesis of this compound is a viable green approach.

Furthermore, solvent-free reactions represent an even more sustainable option, eliminating solvent waste entirely. The thermal multicomponent domino reaction for the synthesis of 2-pyridone derivatives under solvent- and catalyst-free conditions demonstrates the potential for such approaches [].

Catalyst-Free and Milder Reaction Conditions: Developing synthetic routes that avoid the use of harsh reagents and catalysts is a key goal of green chemistry. The reaction between a 4-halopyridin-2(1H)-one and hydrazine hydrate is often carried out without a catalyst, relying on the inherent nucleophilicity of hydrazine researchgate.netmasterorganicchemistry.com. Optimizing the reaction to proceed under milder temperature conditions, possibly facilitated by microwave assistance, would further enhance its green credentials.

Atom Economy and Multi-Component Reactions (MCRs): While the direct substitution reaction to form this compound is relatively atom-economical, the synthesis of the 4-halopyridin-2(1H)-one precursor may not be. Green chemistry encourages the development of synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Multi-component reactions (MCRs) are a prime example of atom-economical processes that align with green chemistry principles. Designing an MCR for the synthesis of this compound or its analogs, where multiple starting materials react in a single step to form the desired product, would be a significant advancement. For instance, the synthesis of polysubstituted pyridines has been achieved through one-pot multicomponent reactions researchgate.net.

Below is a data table summarizing potential green chemistry approaches for the synthesis of this compound and its analogs based on existing research for related compounds.

| Green Chemistry Approach | Application to Synthesis of this compound and Analogs | Potential Advantages |

| Microwave-Assisted Synthesis | Accelerate the reaction between 4-halopyridin-2(1H)-one and hydrazine hydrate. | Reduced reaction times, lower energy consumption, potentially higher yields. |

| Use of Greener Solvents | Employing water as a solvent for the nucleophilic substitution reaction. | Reduced toxicity and environmental impact, increased safety. |

| Solvent-Free Conditions | Conducting the reaction by heating the neat reactants. | Elimination of solvent waste, simplified work-up, reduced cost. |

| Catalyst-Free Synthesis | Leveraging the inherent nucleophilicity of hydrazine to avoid catalysts. | Reduced waste, lower cost, simplified purification. |

| Multi-Component Reactions (MCRs) | Designing a one-pot synthesis from simpler, readily available starting materials. | High atom economy, reduced number of synthetic steps, less waste. |

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, efficient, and environmentally friendly.

Chemical Reactivity and Derivatization of 4 Hydrazinylpyridin 2 1h One

Condensation Reactions of the Hydrazinyl Group

The hydrazinyl group (-NHNH₂) is a potent nucleophile and readily undergoes condensation reactions with carbonyl compounds. This reactivity is a cornerstone of its chemical utility, leading to the formation of various derivatives. Such reactions are typically classified as addition-elimination or condensation reactions, where two molecules combine with the loss of a small molecule, usually water. chemguide.co.uk

4-Hydrazinylpyridin-2(1H)-one reacts with aldehydes and ketones to form stable hydrazone derivatives. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.uk This process is fundamental in synthetic chemistry for creating C=N double bonds.

Analogous reactions have been extensively reported for other hydrazinylpyridines. For instance, 4-hydrazinylpyridine is condensed with various acetophenone (B1666503) derivatives under reflux in ethanol (B145695) to yield the corresponding hydrazones. jst.go.jptandfonline.comtandfonline.com Similarly, substituted hydrazines react with aldehyde derivatives in ethanol to produce hydrazone products in very good yields. nih.gov These reactions highlight the general applicability of hydrazone formation from hydrazine (B178648) precursors.

Table 1: Examples of Hydrazone Formation with Hydrazinylpyridine Analogs

| Hydrazine Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| 4-Hydrazinylpyridine | Acetophenone | 4-[2-(1-Phenylethylidene)hydrazinyl]pyridine | tandfonline.comtandfonline.com |

| 4-Hydrazinylpyridine | 4-Chloroacetophenone | 4-[2-(1-[4ʹ-Chlorophenyl]ethylidene)hydrazinyl]pyridine | jst.go.jptandfonline.com |

| 2-Hydrazinylpyridine | Substituted Acetophenones | 2-Hydrazones | mdpi.comencyclopedia.pub |

This table presents data for analogous compounds to illustrate the typical reactivity.

The hydrazinyl group of this compound is a key functional group for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Pyrazoles: Pyrazole (B372694) rings can be synthesized through the cyclocondensation of a hydrazine with a 1,3-dielectrophilic compound, such as a 1,3-diketone. mdpi.comdergipark.org.tr For example, 2-hydrazinopyrimidin-4-one derivatives, which are structurally similar to the title compound, react with acetylacetone (B45752) to yield 2-(1'-pyrazolyl)pyrimidine derivatives. nih.gov Another significant route is the Vilsmeier-Haack reaction of hydrazones, where hydrazones derived from 2-hydrazinylpyridine and acetophenones undergo cyclization to form 4-formyl-1-(2-pyridyl)pyrazoles. mdpi.comencyclopedia.pub

Triazoles: Fused triazole systems, such as cymitquimica.comjst.go.jptriazolo[4,3-a]pyridines, are accessible from 2-hydrazinopyridine (B147025) precursors. researchgate.net These syntheses can be achieved through methods like the oxidative intramolecular cyclization of the corresponding hydrazones or by reacting the hydrazinopyridine with ethyl imidates in the presence of acetic acid. researchgate.net Another approach involves the condensation of 3-hydrazinylpyridine (B1311347) with an aldehyde and ammonium (B1175870) acetate (B1210297) to form pyridine-triazoles. mdpi.com

Pyridazines: The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be formed from hydrazine precursors. wikipedia.org A notable reaction is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, close analogs of the title compound, which results in the formation of complex fused pyridazine systems. mdpi.comresearchgate.net This specific reaction is discussed in more detail in the subsequent section. The classical synthesis often involves the condensation of hydrazines with 1,4-dicarbonyl compounds. mdpi.com

Oxidation Reactions

The hydrazinyl group is susceptible to oxidation. Depending on the reaction conditions and the substrate's structure, oxidation can lead to various products.

An important and well-documented reaction of compounds analogous to this compound is autoxidation. Specifically, studies on 4-hydrazinylquinolin-2(1H)-ones have shown that they undergo an efficient autoxidation reaction when heated in a solvent like pyridine (B92270). mdpi.comresearchgate.netresearchgate.net This process leads to the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, which are complex pentacyclic heterocyclic structures. mdpi.comnih.gov

The proposed mechanism for this transformation is a complex, one-pot cascade that involves several steps: a proton shift, dimerization through nucleophilic substitution, autoxidation, and electrocyclic reactions. mdpi.com The reaction is initiated by the tautomerization of the 4-hydrazinylquinolin-2(1H)-one, followed by a reaction between the starting molecule and its isomer. mdpi.com This dimerization and subsequent oxidation-cyclization cascade demonstrates a powerful method for constructing polycyclic systems from relatively simple hydrazinyl precursors. mdpi.comresearchgate.net

Table 2: Autoxidation of 4-Hydrazinylquinolin-2(1H)-one Analogs

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| 1-Ethyl-4-hydrazinylquinolin-2(1H)-one | Reflux in Pyridine | 5,8-Diethylpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione | mdpi.com |

| 4-Hydrazinyl-6-chloroquinolin-2(1H)-one | Reflux in Pyridine | 3,10-Dichloropyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione | mdpi.com |

This table showcases the autoxidation reaction for analogous quinolinone compounds.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can occur on the pyridinone ring. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. Halogenoalkanes, for example, undergo nucleophilic substitution due to the polar carbon-halogen bond. savemyexams.com Pyridine and its derivatives are generally susceptible to nucleophilic attack, especially at the C-2 and C-4 positions, due to the electron-withdrawing nature of the ring nitrogen. bhu.ac.inslideshare.net

While the hydrazinyl group itself is a strong nucleophile used to synthesize the title compound (e.g., by replacing a chlorine atom), jst.go.jpcalstate.edu the pyridinone ring of this compound can also be the site of nucleophilic attack. The presence of the electron-donating hydrazinyl group at position 4 and the electron-withdrawing carbonyl group at position 2 creates a complex electronic environment. However, nucleophilic substitution of hydrogen is a known reaction pathway for electron-deficient heterocyclic systems. psu.edu For instance, the Tschitschibabin reaction involves the amination of pyridine at the C-2 position by sodamide, a powerful nucleophile. bhu.ac.in The reactivity of the this compound ring would be influenced by the specific nucleophile and reaction conditions employed.

Electrophilic Aromatic Substitution on the Pyridinone Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The ring nitrogen is basic and reacts with the acidic electrophiles (e.g., in nitration or sulfonation reactions), which deactivates the ring by forming a positively charged pyridinium (B92312) ion. gcwgandhinagar.comlibretexts.org When the reaction does proceed, it typically favors substitution at the C-3 position. slideshare.net

However, the reactivity of the pyridinone ring in this compound towards electrophiles is significantly modified by its substituents. The hydrazinyl group at C-4 is a powerful electron-donating group, which activates the ring towards electrophilic attack. researchgate.net Conversely, the carbonyl group at C-2 is electron-withdrawing. The activating effect of the hydrazinyl group is expected to direct incoming electrophiles to the positions ortho and para to it, namely the C-3 and C-5 positions.

A common strategy to enhance the reactivity of pyridines toward EAS is the formation of a pyridine-N-oxide. bhu.ac.in The N-oxide is more amenable to electrophilic substitution, particularly at the C-4 position. bhu.ac.in In the case of this compound, the strong activation provided by the hydrazinyl group may render this pre-activation step unnecessary for certain electrophilic substitutions. The interplay between the activating hydrazinyl group and the deactivating effect of the ring nitrogen and carbonyl group will ultimately determine the precise conditions and regioselectivity of EAS reactions.

Functional Group Transformations of the Pyridin-2(1H)-one Moiety

The pyridin-2(1H)-one moiety within this compound offers various sites for functional group transformations, enabling the synthesis of a diverse range of derivatives. These transformations can target the hydrazinyl group, the pyridine ring, or the lactam functionality.

One common reaction involving the hydrazinyl group is condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazone derivatives. For instance, the reaction of 4-hydrazinylpyridine with acetophenone derivatives in refluxing ethanol yields the corresponding hydrazones. tandfonline.com This reaction is a versatile method for introducing various substituted phenyl groups onto the molecule. tandfonline.com Similarly, condensation with dicarbonyl compounds can lead to the formation of heterocyclic systems.

The pyridine ring itself can undergo substitution reactions. While the electron-donating nature of the hydrazinyl group can influence the regioselectivity of these reactions, transformations such as halogenation can be achieved. For example, bromination of pyrazole rings, which share some electronic similarities with pyridinones, can be accomplished using N-bromosuccinimide (NBS). encyclopedia.pub

Furthermore, the lactam nitrogen of the pyridin-2(1H)-one can be alkylated. This transformation typically requires a suitable alkylating agent and a base.

The hydrazinyl group can also participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole-fused pyridinones. The reaction of 2-hydrazinylpyridine with ethyl isonicotinoylacetate in refluxing ethanol results in the formation of a pyrazol-5-ol derivative. researchgate.net Vilsmeier-Haack type reactions on hydrazones derived from 2-hydrazinylpyridine can lead to cyclization and formylation, producing 4-formylpyrazole derivatives. encyclopedia.pubmdpi.com

Autoxidation of similar hydrazinyl-containing heterocycles, such as 4-hydrazinylquinolin-2(1H)-ones, has been observed to lead to dimerization, forming pyridazino-diquinoline-diones. mdpi.com This suggests that the hydrazinyl group in this compound could also be susceptible to oxidative transformations.

Table 1: Examples of Functional Group Transformations

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-Hydrazinylpyridine | Acetophenone derivatives | Hydrazone | tandfonline.com |

| 2-Hydrazinylpyridine | Ethyl isonicotinoylacetate | Pyrazol-5-ol derivative | researchgate.net |

| Hydrazones of 2-hydrazinylpyridine | Vilsmeier-Haack reagents | 4-Formylpyrazole derivative | encyclopedia.pubmdpi.com |

| 4-Hydrazinylquinolin-2(1H)-one | Heat in pyridine | Pyridazino-diquinoline-dione | mdpi.com |

Metal Complexation and Coordination Chemistry

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. utexas.edu The key donor atoms are the nitrogen atoms of the pyridine ring, the hydrazinyl group, and the oxygen atom of the carbonyl group. utexas.edu The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other ligands. utexas.edu

The hydrazinyl group is a well-known coordinating moiety, often acting as a bridging ligand between two metal centers or as a bidentate chelating ligand. The terminal amino group of the hydrazinyl moiety can coordinate to a metal ion.

The pyridine nitrogen atom is a common coordination site in many heterocyclic ligands. Its ability to coordinate is influenced by the electronic effects of the substituents on the pyridine ring.

The carbonyl oxygen of the pyridin-2(1H)-one ring can also participate in coordination. This is particularly common in hard metal ion complexes.

Schiff base ligands derived from hydrazinyl-containing precursors are widely used in coordination chemistry. xiahepublishing.comeurjchem.com Condensation of the hydrazinyl group in this compound with aldehydes or ketones would yield Schiff base ligands with multiple donor atoms, capable of forming stable complexes with various transition metals. xiahepublishing.comeurjchem.com These ligands can act as bidentate, tridentate, or even tetradentate chelators. For example, Schiff base ligands derived from hydrazides can coordinate to metal ions like Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). eurjchem.com

The formation of metal complexes with ligands containing the pyridyl and hydrazinyl or similar functionalities has been reported. For example, 2,6-bis-hydrazinopyridine can be converted to 2,6-bis-pyrazolylpyridines, which are effective ligands for transition metals. researchgate.net Similarly, 1,4-di(2-pyridyl)-1,2,3-triazole, which has structural similarities to derivatives of this compound, forms complexes with Cu(I), Pt(II), Co(II), and Ag(I). rsc.org In these complexes, the metal ions preferentially bind to the pyridyl nitrogen and a proximal triazolyl nitrogen. rsc.org

The coordination of ruthenium(II)-arene complexes with substituted pyridine-quinoline ligands has also been investigated. mdpi.com This indicates that the pyridin-2(1H)-one scaffold could be incorporated into ligands for organometallic complexes.

Table 2: Potential Coordination Modes and Resulting Metal Complexes

| Ligand Type | Potential Donor Atoms | Example Metal Ions | Resulting Complex Type |

| This compound | Pyridine N, Hydrazinyl N, Carbonyl O | Transition metals (e.g., Cu, Ni, Co) | Mononuclear or polynuclear complexes |

| Schiff base derivatives | Imine N, Pyridine N, Phenolic O (if applicable) | Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Chelate complexes |

| Pyrazolyl-pyridine derivatives | Pyrazolyl N, Pyridine N | Transition metals | Chelate complexes |

| Organometallic ligand | Pyridine N | Ru(II) | Organometallic complexes |

Spectroscopic and Structural Characterization of 4 Hydrazinylpyridin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon skeletons.

Proton NMR (¹H NMR) Analysis

Proton NMR spectra of 4-Hydrazinylpyridin-2(1H)-one and its derivatives reveal characteristic signals corresponding to the various protons within the molecule. For instance, in a derivative, the protons of the pyridine (B92270) ring typically appear as multiplets in the aromatic region of the spectrum. researchgate.net The protons of the hydrazinyl group and any substituents will also present distinct chemical shifts and coupling patterns, aiding in their structural assignment. The specific chemical shifts are influenced by the electronic environment of each proton. For example, in the ¹H NMR spectrum of a related pyridyl-pyrazole derivative, the protons on the pyridine ring show distinct signals. ichem.md

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Pyridine Ring Protons | Aromatic region (variable) |

| Hydrazinyl Protons (NH, NH₂) | Variable, often broad signals |

| Substituent Protons | Dependent on the nature of the substituent |

Note: The exact chemical shifts can vary depending on the solvent used and the specific derivative being analyzed.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. savemyexams.com Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.com The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For example, the carbon atom of a carbonyl group (C=O) in the pyridinone ring would appear at a significantly downfield chemical shift. libretexts.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C=O (pyridinone) | ~170 - 185 |

| Aromatic/Heteroaromatic Carbons | ~115 - 150 |

| Carbon attached to Nitrogen | Variable |

Note: Chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS), and can be influenced by the solvent and molecular structure. savemyexams.com

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. stfc.ac.uk

Vibrational Analysis of Key Functional Groups

The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of its key functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3200 - 3500 |

| C=O (Amide) | Stretching | 1630 - 1680 |

| C=C, C=N (Aromatic Ring) | Stretching | 1400 - 1600 |

| N-H (Amine/Amide) | Bending | 1550 - 1650 |

The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ is a clear indicator of the carbonyl group in the pyridinone ring. The N-H stretching vibrations of the hydrazinyl group and the ring NH are typically observed as broad bands in the higher wavenumber region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uomustansiriyah.edu.iq In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the molecular weight of the compound (125.13 g/mol ). chemscene.com Fragmentation patterns observed in the spectrum provide valuable structural information by revealing how the molecule breaks apart under electron impact. uomustansiriyah.edu.iq High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. mdpi.com

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for confirming the empirical and molecular formula of newly synthesized compounds. The experimentally determined percentages are compared with the calculated values for the proposed structure. For this compound (C₅H₇N₃O), the theoretical elemental composition is approximately:

Carbon (C): 47.99%

Hydrogen (H): 5.64%

Nitrogen (N): 33.58%

Experimental results from elemental analysis of derivatives are expected to be in close agreement with the calculated values for their respective molecular formulas. imist.mamdpi.com

Based on a comprehensive search of scientific literature and crystallographic databases, there is currently no publicly available single-crystal X-ray structure determination for the specific compound This compound .

Therefore, it is not possible to provide the detailed X-ray diffraction analysis and single crystal structure data as requested in sections 4.5 and 4.5.1 of the outline for this particular molecule.

However, crystallographic data is available for derivatives of this compound. If you would like to proceed, the article can be generated focusing on the X-ray diffraction analysis of these related structures. Please advise on how you wish to proceed.

Computational and Theoretical Studies on 4 Hydrazinylpyridin 2 1h One

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) might interact with a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery for predicting the binding mode and affinity of a compound. However, specific molecular docking studies for 4-Hydrazinylpyridin-2(1H)-one have not been identified in the surveyed literature. Research on analogous structures, such as other pyridinone or hydrazone derivatives, has been conducted, but direct data for the title compound is absent. d-nb.infonih.gov

Ligand-Enzyme Binding Interactions

Detailed analyses of ligand-enzyme binding interactions, which would describe the specific types of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of an enzyme's active site, are not available. While studies on related compounds detail such interactions with various enzymes, this specific information could not be located for this compound. nih.govmdpi.com

Prediction of Binding Affinity (e.g., Docking Scores)

The prediction of binding affinity, often expressed as a docking score or calculated binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. This is a critical metric for ranking potential drug candidates. No published docking scores or predicted binding affinity values for the interaction of this compound with any specific enzyme target were found in the conducted search. For comparison, studies on different triazolopyridine derivatives have reported binding energies, but this data is not transferable. mdpi.com

Due to the absence of specific data, a table of docking scores cannot be provided.

Theoretical Prediction of Spectroscopic Data (e.g., IR, NMR)

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. nih.govd-nb.info These theoretical predictions are invaluable for confirming experimental results and aiding in structural elucidation. However, dedicated theoretical studies predicting the Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectra of this compound are not present in the available literature. While experimental spectral data exists for many related heterocyclic compounds, the theoretically calculated spectra for this compound have not been published. mdpi.comjst.go.jpjst.go.jp

As no theoretically predicted spectroscopic data was found, a data table for these values cannot be generated.

Pharmacological and Biological Activities of 4 Hydrazinylpyridin 2 1h One Derivatives

Anticancer/Antitumor Activity

Hydrazide-hydrazone derivatives are recognized for their potential in the development of new anticancer drugs. mdpi.com A number of derivatives incorporating pyridine (B92270), quinoline, and other heterocyclic moieties have shown promising cytotoxic effects against various human tumor cell lines. mdpi.comnih.gov The anticancer activity of these compounds is often attributed to several mechanisms, including the ability to halt cell proliferation, induce programmed cell death (apoptosis), and interfere with essential cellular processes like DNA synthesis. nih.govnih.gov

A key aspect of the antitumor activity of these derivatives is their ability to inhibit the proliferation of cancer cells. Studies have shown that various synthesized hydrazone derivatives exhibit moderate to excellent cytotoxic activity against different cancer cell lines. nih.gov For instance, a series of 2,4-diarylaminopyrimidine-based hydrazones showed potent antiproliferative effects against FAK-overexpressing TPC-1 thyroid cancer cells, with IC50 values ranging from 0.113 to 1.460 μM. nih.gov Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which are structurally related, demonstrated significant antiproliferative activity against a panel of four cancer cell lines, with GI50 values as low as 22 nM to 31 nM. mdpi.com Another study on 2-(1H-imidazol-2-yl) pyridine derivatives found IC50 values of 4.26 and 2.93 μM against the A375 cell line. nih.gov The introduction of different substituents onto the core structure allows for the modulation of this antiproliferative potency.

Table 1: Antiproliferative Activity of Selected Hydrazone Derivatives

| Compound Class | Cell Line | Potency (IC50/GI50) | Reference |

|---|---|---|---|

| 2,4-Diarylaminopyrimidine Hydrazones | TPC-1 | 0.113 - 1.460 µM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Various | 22 - 31 nM | mdpi.com |

| 2-(1H-imidazol-2-yl) Pyridine Derivatives | A375 | 2.93 - 4.26 µM | nih.gov |

| N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones | Jurkat | 3.14 µM | mdpi.com |

| Pyrazole-1-carbothiohydrazide Derivative (Comp. 17) | HepG2 | 5.35 µM | chemrxiv.org |

| Pyrazole-1-carbothiohydrazide Derivative (Comp. 17) | A549 | 8.74 µM | chemrxiv.org |

Beyond inhibiting cell growth, a crucial mechanism for the anticancer effect of these derivatives is the induction of apoptosis, or programmed cell death. Research has shown that certain derivatives can trigger apoptosis through various cellular pathways. For example, some 1,2,4-triazinone derivatives induce apoptosis in MCF-7 breast cancer cells by up-regulating the tumor suppressor protein p53, increasing the Bax/Bcl-2 ratio, and elevating levels of caspases 3 and 7. nih.gov Similarly, pyrazolo[3,4-d]pyridazine derivatives have been found to disrupt the Bcl-2/Bax balance in lung cancer cells, leading to apoptosis through an intrinsic mitochondria-dependent pathway. nih.gov This disruption is significant, as an overexpression of anti-apoptotic proteins like Bcl-2 is a common survival mechanism in cancer cells. Studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones also confirm their role as apoptosis inducers by demonstrating their function as activators of caspases-3, 8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic Bcl-2. mdpi.com

The efficacy of 4-Hydrazinylpyridin-2(1H)-one derivatives has been evaluated against several specific types of cancer.

HepG2 and Hepatocellular Carcinoma (HCC): The human hepatocellular carcinoma cell line, HepG2, has been a common target in these studies. A number of novel hydrazone derivatives have demonstrated excellent cytotoxic action against HepG2 cells. nih.gov For example, certain N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones showed promising anticancer activity against HepG2 cells, with IC50 values between 3 and 7 μM. mdpi.com In another study, a pyrazole-1-carbothiohydrazide derivative was identified as the most active against liver carcinoma cells, with a potent IC50 value of 5.35 μM. chemrxiv.org Novel pyridine and pyrazolyl pyridine conjugates have also shown potent cytotoxicity against HepG2 cancer cells. nih.gov

Ehrlich Ascites Carcinoma (EAC): The in vivo antitumor effect of these compounds has been studied using the Ehrlich tumor model. A 9-aminoacridine derivative, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide, significantly reduced tumor cell viability in mice with Ehrlich ascites carcinoma after a 7-day treatment. researchgate.net The study also noted a reduction in peritumoral microvessels, suggesting an antiangiogenic effect. researchgate.net

The anticancer activities of these derivatives are underpinned by several molecular mechanisms.

DNA Biosynthesis Inhibition and Binding: One key mechanism is the interference with DNA. Some quinoline-based hydrazone compounds are known to exert their activity through DNA intercalation. nih.gov Furthermore, related antimicrobial studies have shown that certain hydrazone derivatives can inhibit DNA gyrase, an enzyme crucial for DNA replication and repair. nih.govmdpi.com This inhibition of DNA gyrase presents a potential mechanism for anticancer activity by disrupting DNA biosynthesis in rapidly dividing cancer cells.

Oxidative Mechanisms: Some derivatives can induce ROS-mediated apoptosis. researchgate.net In contrast, another study on a 9-aminoacridine derivative found that its antitumoral activity in Ehrlich ascites carcinoma was associated with a decrease in oxidative stress and nitric oxide (NO) levels, which are mediators known for their angiogenic action. researchgate.net This suggests that the modulation of the cellular oxidative state can be a complex but important part of the mechanism of action.

Antimicrobial Activity

In addition to their anticancer properties, hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. healthinformaticsjournal.com They have been investigated for their effectiveness against various pathogenic microbes, including bacteria and fungi, making them promising candidates for the development of new anti-infective agents. mdpi.comnih.gov

Derivatives of this compound have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.com The potency of these compounds can be enhanced by the addition of specific chemical groups, such as chloro and bromo substituents, which increase their lipophilic character and may improve cell wall penetration. nih.govturkjps.org

For example, one study found a pyrimidine derivative that exhibited antibacterial activity against E. coli and S. aureus that was two-fold higher than the standard antibiotic ampicillin. nih.gov Another series of novel 1,2,3-thiadiazole derivatives displayed strong bactericidal effects, with MIC values as low as 1.95 μg/mL for Staphylococcus species. mdpi.com The mechanism for this antibacterial action has, in some cases, been linked to the inhibition of bacterial DNA gyrase, an enzyme essential for bacterial survival but not present in the same form in humans, making it an attractive therapeutic target. nih.govmdpi.com

Table 2: Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound/Derivative | Bacterial Strain(s) | Potency (MIC) | Reference |

|---|---|---|---|

| Pyrimidine Derivative (Comp. 19) | E. coli | 12.5 µg/mL | nih.gov |

| Pyrimidine Derivative (Comp. 19) | S. aureus | 6.25 µg/mL | nih.gov |

| 1,2,3-Thiadiazole Derivative (Comp. 28) | Staphylococcus spp. | 1.95 µg/mL | mdpi.com |

| Indol-2-one Derivative (Comp. 21) | B. subtilis, S. aureus, E. coli | Higher than tetracycline | nih.gov |

| Quinazolin-4(3H)-one Derivative (Comp. 5a) | Various | 1 - 16 µg/mL | mdpi.com |

Antifungal Properties

Derivatives of this compound have shown notable efficacy against a range of fungal pathogens. The structural versatility of the pyridone core allows for modifications that yield compounds with significant antifungal potential. Research has highlighted that 4-hydroxy-2-pyridone alkaloids, for instance, exhibit diverse biological effects, including antifungal and antibacterial activities innovareacademics.in.

One study reported a series of benzimidazole-bearing 2-pyridones that demonstrated substantial in vitro antimicrobial activity. These compounds emerged as more potent antifungal agents when compared to the standard drug, ketoconazole innovareacademics.in. Another investigation into pyrazolo[3,4-b]pyridone derivatives identified several chiral compounds with excellent inhibitory effects against plant-pathogenic fungi. Specifically, compounds (R)-3i and (R)-3j showed promising activity against Phytophthora capsici, with EC50 values of 3.54 and 5.53 μg/mL, respectively. Additionally, compound (R)-3p was effective against Colletotrichum fructicola, with an EC50 value of 5.23 μg/mL acs.orgacs.org.

Furthermore, hybrid molecules that combine pyrrolidinone rings with a hydrazine (B178648) moiety have been identified as having fair to excellent antifungal effects against Candida albicans nih.govnih.gov. A recent study highlighted three such hydrazine-based compounds—Hyd.H, Hyd.OCH3, and Hyd.Cl—that significantly reduced C. albicans viability with rapid fungicidal action and were also effective against drug-resistant clinical isolates nih.gov. The compound 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one has also been noted for its antifungal activity against C. albicans nih.gov. The mechanism for some pyridine derivatives is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane nih.gov.

Table 1: Antifungal Activity of Selected Pyridone Derivatives

| Compound Class/Name | Target Organism | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridone (R)-3i | Phytophthora capsici | 3.54 μg/mL | acs.orgacs.org |

| Pyrazolo[3,4-b]pyridone (R)-3j | Phytophthora capsici | 5.53 μg/mL | acs.orgacs.org |

| Pyrazolo[3,4-b]pyridone (R)-3p | Colletotrichum fructicola | 5.23 μg/mL | acs.orgacs.org |

Antitubercular Activity

The global health challenge posed by tuberculosis, particularly multidrug-resistant strains, has spurred the search for novel therapeutic agents. Pyridine derivatives have emerged as a promising class of compounds in this area derpharmachemica.comnih.gov.

Research has demonstrated that 2,4-disubstituted pyridine derivatives exhibit significant bactericidal activity against Mycobacterium tuberculosis (Mtb) located within human macrophages and also against biofilm-forming bacilli frontiersin.org. Whole-genome sequencing of mutants resistant to these compounds revealed mutations in the mmpR5 gene, which encodes a transcriptional repressor for an efflux pump, suggesting a potential mechanism of action and resistance frontiersin.org.

In another study, a series of quinazolinone-based pyridine derivatives were synthesized and tested against both drug-sensitive and drug-resistant Mtb strains. Two compounds, 4e and 4f, were particularly promising, with minimum inhibitory concentration (MIC) values ranging from 0.31 to 19.13 μM nih.gov. Molecular docking studies for these compounds suggested that they may act by inhibiting the mycobacterial membrane protein Large 3 (MmpL3) nih.gov. Furthermore, a series of 3,5-disubstituted pyridine derivatives identified compounds 24 and 26 as potent agents against Mtb H37Rv, with an MIC of 1.56 μg/ml. Compound 24 was found to form a stable complex with the target protein DprE1, indicating its potential as a lead for further development researchgate.net.

Table 2: Antitubercular Activity of Selected Pyridine Derivatives

| Compound Class | Target | Activity (MIC) | Reference |

|---|---|---|---|

| Quinazolinone-pyridine derivative (4e, 4f) | M. tuberculosis (drug-sensitive & resistant) | 0.31 - 19.13 μM | nih.gov |

| 3,5-disubstituted pyridine derivative (24, 26) | M. tuberculosis H37Rv | 1.56 μg/mL | researchgate.net |

Antiviral Activity

Pyridone derivatives have a well-documented history of broad-spectrum antiviral activity, with research demonstrating efficacy against various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) nih.gov.

HIV-1 Inhibition (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs)

The 2-pyridinone scaffold has been a cornerstone in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1 infection nih.govpnas.org. These compounds specifically target the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication pnas.org.

Novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones have been synthesized and shown to be highly potent NNRTIs nih.gov. Notably, the compound designated 26-trans exhibited an EC50 of 4 nM and a selectivity index of 75,000. It also maintained high efficacy against HIV-1 strains with common NNRTI-resistance mutations, such as Y181C and K103N nih.gov. Structure-activity relationship studies have explored various substitutions on the pyridinone ring, leading to derivatives with subnanomolar antiviral activity and selectivity indexes exceeding 50,000 acs.org.

In addition to direct RT inhibitors, pyridine N-oxide derivatives have been identified as a unique class of anti-HIV compounds. Some members of this class act as typical NNRTIs, while others exhibit a novel mechanism of action, potentially by interfering with HIV gene expression at a post-integrational step. These compounds have shown activity against HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV) oup.comnih.gov.

Table 3: Anti-HIV-1 Activity of Selected Pyridinone Derivatives

| Compound Class/Name | Mechanism | Activity (EC50) | Target | Reference |

|---|---|---|---|---|

| 26-trans | NNRTI | 4 nM | HIV-1 RT | nih.gov |

| L-697,639 | NNRTI | 20-400 nM (IC50) | HIV-1 RT | pnas.org |

| L-697,661 | NNRTI | 20-400 nM (IC50) | HIV-1 RT | pnas.org |

Hepatitis B Virus (HBV) Inhibition

Research into 2-pyridone derivatives has yielded potent inhibitors of Hepatitis B Virus (HBV) replication. A synthesized series of these analogues showed moderate to good activity against HBV DNA replication in vitro nih.govacs.org. The most active compounds, 5d and 6l, demonstrated significant inhibitory activity with IC50 values of 0.206 and 0.12 μM, respectively, and exhibited high selectivity nih.govacs.org.

A different class, pyridazinone derivatives, has also been identified as effective non-nucleosidic HBV inhibitors. One such compound, 3711, inhibited extracellular HBV DNA with an IC50 of 1.5 ± 0.2 μM nih.gov. Its mechanism of action is distinct from polymerase inhibitors; it induces the formation of genome-free viral capsids, thereby disrupting the viral life cycle. Importantly, this compound retained its activity against HBV mutants resistant to conventional nucleoside analogues nih.gov. Another approach has involved phosphoramidate prodrugs of nucleoside analogues, with one such derivative (compound 39) exhibiting strong HBV inhibition with an EC50 of 7.8 nM mdpi.com.

Table 4: Anti-HBV Activity of Selected Pyridone Derivatives

| Compound Class/Name | Mechanism | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 2-Pyridone derivative (5d) | DNA Replication Inhibition | 0.206 μM (IC50) | nih.govacs.org |

| 2-Pyridone derivative (6l) | DNA Replication Inhibition | 0.12 μM (IC50) | nih.govacs.org |

| Pyridazinone derivative (3711) | Induces genome-free capsid formation | 1.5 μM (IC50) | nih.gov |

| Apionucleoside prodrug (39) | Polymerase Inhibition | 7.8 nM (EC50) | mdpi.com |

SARS-CoV-2 Inhibition

In the ongoing search for effective treatments for COVID-19, the 2-pyridone scaffold has been identified as a key pharmacophore for inhibiting the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication researchgate.net. Structure-based optimization of pyridone α-ketoamides has led to the development of potent Mpro inhibitors semanticscholar.orgacs.org.

Starting from an initial lead, researchers developed novel analogues, among which compounds 6d and 12d showed significantly improved potency, inhibiting Mpro with IC50 values of 110 nM and 40 nM, respectively semanticscholar.orgacs.org. Compound 6d also demonstrated pronounced antiviral activity in cell-based assays with an EC50 of 1.6 μM semanticscholar.orgacs.org. Computational studies have further supported the potential of 2-pyridone derivatives as SARS-CoV-2 inhibitors. Molecular docking simulations have identified several pyridone compounds with high binding affinity to the Mpro active site, suggesting their potential as lead compounds for further development nih.govnih.gov. A search for natural products containing the 2-pyridone moiety also identified thirteen molecules with predicted high inhibitory activity (Ki < 1 μM) against SARS-CoV-2 Mpro researchgate.net.

Table 5: Anti-SARS-CoV-2 Activity of Selected Pyridone Derivatives

| Compound Class/Name | Target | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Pyridone α-ketoamide (6d) | SARS-CoV-2 Mpro | 110 nM (IC50) / 1.6 μM (EC50) | semanticscholar.orgacs.org |

| Pyridone α-ketoamide (12d) | SARS-CoV-2 Mpro | 40 nM (IC50) | semanticscholar.orgacs.org |

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania species, remains a significant global health issue. Derivatives based on the 4-hydrazinylpyridine structure have shown considerable promise as antileishmanial agents.

A study on a series of phenylethylidenehydrazinylpyridinium salts revealed potent in vitro activity against Leishmania tropica. The most active derivative, compound 3d, had an IC50 value of 6.90 µM, making it more effective than the reference drug meglumine antimoniate (IC50: 20.49 µM) tandfonline.com.

Other heterocyclic systems incorporating the pyridone or pyridine core have also been explored. Imidazo[1,2-a]pyridine-based analogues were tested against Leishmania donovani, with one compound showing a potent IC50 of 1.8 μM rsc.org. In a separate investigation, hydrazine-coupled pyrazole (B372694) derivatives were evaluated against a clinical isolate of Leishmania aethiopica. Compound 13 from this series displayed superior activity with an IC50 of 0.018 µM, which was significantly more potent than the standard drugs miltefosine and amphotericin B nih.gov. Other research has identified hydrazone derivatives with potent intrinsic activity against the axenic form of L. donovani, with IC50 values as low as 0.2 µM mdpi.com. These findings underscore the potential of pyridine and pyridone-based scaffolds in the development of new treatments for leishmaniasis.

Table 6: Antileishmanial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| Phenylethylidenehydrazinylpyridinium salt (3d) | Leishmania tropica | 6.90 µM | tandfonline.com |

| Imidazo[1,2-a]pyridine analogue | Leishmania donovani | 1.8 µM | rsc.org |

| Hydrazine-coupled pyrazole (13) | Leishmania aethiopica | 0.018 µM | nih.gov |

| Hydrazone derivative (9) | Leishmania donovani | 0.2 µM | mdpi.com |

Cholinesterase Inhibitory Activity

Derivatives containing the hydrazone and pyridinone moieties have been identified as potent inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. The hydrazide-hydrazone structure is considered an important pharmacophore for this inhibitory activity. dergipark.org.trdergipark.org.tr

Numerous studies have reported the synthesis of hydrazone derivatives that exhibit significant inhibitory activity against AChE. dergipark.org.trnih.govresearchgate.net For example, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzal)hydrazone derivatives were synthesized and found to be selective AChE inhibitors. nih.gov Other research has focused on thiazolyl-hydrazone derivatives and hydrazones of 4-(trifluoromethyl)benzohydrazide, which also demonstrated AChE inhibitory potential. mdpi.comdergipark.org.tr The potency of these inhibitors can be influenced by the various substituents on the aromatic rings of the hydrazone structure. dergipark.org.tr

In addition to AChE, many hydrazone derivatives also show significant inhibitory activity against BuChE. mdpi.com Some series of compounds exhibit dual inhibition, affecting both enzymes, while others show selectivity for BuChE. mdpi.commdpi.com For instance, an investigation of hydrazones derived from 4-(trifluoromethyl)benzohydrazide revealed compounds with IC50 values in the micromolar range for both AChE and BuChE, with some derivatives being more potent inhibitors of BuChE. mdpi.com The ability of these compounds to inhibit BuChE is significant, as this enzyme also plays a role in acetylcholine regulation in the brain, particularly in later stages of Alzheimer's disease.

| Compound Series | Enzyme | Activity Range (IC50) | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | AChE | 46.8–137.7 µM | mdpi.com |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | BuChE | 19.1–881.1 µM | mdpi.com |

| Piperonylic acid based hydrazones (Compound 36) | AChE | 0.052 µM | researchgate.net |

| Piperonylic acid based hydrazones (Compound 37) | AChE | 0.85 µM | researchgate.net |

| Thiazolyl-hydrazone (Compound 1) | AChE | 0.59 mM | dergipark.org.tr |

Antimalarial Activity

The 4(1H)-pyridone scaffold, which is the core of this compound, is a well-established pharmacophore for antimalarial activity. nih.govresearchgate.netacs.org Derivatives based on this structure have shown potent, multi-stage activity against Plasmodium parasites, making them promising candidates for next-generation antimalarial drugs. researchgate.net

Compounds featuring the 4(1H)-pyridone core have demonstrated significant inhibitory activity against the erythrocytic (blood) stages of multidrug-resistant Plasmodium falciparum. researchgate.netacs.org The mechanism of action for many of these compounds involves the inhibition of the parasite's mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex. researchgate.netacs.org This mode of action is similar to that of the clinical antimalarial drug atovaquone. nih.gov

Furthermore, the 4(1H)-pyridone and related 4(1H)-quinolone chemotypes exhibit a broad activity profile, not only targeting the blood stages but also the liver stages (exoerythrocytic) and showing transmission-blocking potential. nih.govresearchgate.netnih.gov This multi-stage activity is a critical attribute for drugs aimed at malaria eradication. researchgate.netnih.gov Research on hydrazine-coupled pyrazole derivatives has also identified compounds with promising in vivo suppression of Plasmodium berghei. nih.govpjps.pk

| Compound Type | Parasite Species | Activity | Reference |

|---|---|---|---|

| Diaryl ether substituted 4-pyridones | P. falciparum | >500-fold improvement in IC50 vs. clopidol | acs.org |

| 4(1H)-quinolone (ICI 56,780) | P. falciparum | Inhibits male gametocyte exflagellation at 0.1 µM | nih.gov |

| Hydrazine-coupled pyrazole (15) | P. berghei | 90.4% suppression in vivo | nih.gov |

| 1H-pyrazole derivative (3) | P. berghei | 70.26% suppression in vivo | pjps.pk |

Other Biological Activities of this compound Derivatives

Beyond the more extensively studied applications, derivatives containing the this compound scaffold and related structures like pyridazinones and hydrazones have been investigated for a variety of other biological effects. These include anti-inflammatory, anticoagulant, cardiotonic, and herbicidal activities.

Anti-inflammatory Activity

The pyridazinone core structure is recognized as a promising scaffold for the development of novel anti-inflammatory drugs, often with reduced ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Derivatives of pyridazinone have been reported to act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov The easy functionalization of the pyridazinone ring allows for the synthesis of various derivatives with potent anti-inflammatory properties. nih.govsarpublication.com

Hydrazide-hydrazone derivatives have also shown significant anti-inflammatory activity. nih.gov For instance, certain 4-chloro-benzohydrazide and indole-based hydrazide derivatives have demonstrated anti-inflammatory effects comparable to the standard drug diclofenac sodium. iscientific.org Similarly, some pyridine- and thiazole-based hydrazides have shown notable anti-inflammatory potential. nih.gov The mechanism for some of these compounds involves the inhibition of enzymes like COX and lipoxygenase (LOX), which are crucial mediators of inflammation. nih.gov

Table 1: Anti-inflammatory Activity of Related Derivatives

| Compound Class | Specific Derivative/Target | Key Findings | Reference |

|---|---|---|---|

| Pyridazinones | General Derivatives | Act as selective COX-2 inhibitors. | nih.govsarpublication.com |

| Pyridazinones | Heterocyclic-fused pyridazinones | Inhibit Phosphodiesterase-4 (PDE-4), reducing zymosan-induced paw edema in mice. | sarpublication.com |

| Hydrazides | 4-chloro-benzohydrazide derivatives | Showed good anti-inflammatory activity. | iscientific.org |

| Hydrazides | Indole-based hydrazide derivative | Exhibited anti-inflammatory activity comparable to diclofenac sodium. | iscientific.org |

| Hydrazides | Pyridine- and Thiazole-Based | Compound with 4-hydroxy-3-methoxyphenyl substitution showed the highest inhibition. | nih.gov |

Anticoagulant Activity

Research into heterocyclic compounds has identified several derivatives with anticoagulant properties. While direct studies on this compound are limited in this context, related structures containing hydrazide and hydrazone moieties have been explored. Hydrazide-hydrazone derivatives are noted for their diverse biological activities, including anti-platelet action. nih.gov This suggests that the core structure could be a viable starting point for developing new anticoagulant agents.

Cardiotonic Activity

Pyridazinone derivatives have been extensively investigated as cardiotonic agents, leading to the development of clinically evaluated drugs. jchemrev.com These compounds are often non-glycosidic and non-catecholamine agents that provide a positive inotropic effect, meaning they increase the force of heart contractions. jchemrev.com

A notable class of these compounds is the 4,5-dihydro-3(2H)pyridazinones. nih.gov Specific derivatives, such as CI-914 and CI-930, have been shown to be more effective than established drugs like amrinone and milrinone. jchemrev.com Their mechanism of action often involves the selective inhibition of cardiac phosphodiesterase fraction III (PDE-III), which differs from the stimulation of β-adrenergic receptors. jchemrev.com Another significant derivative, MCI-154, is a Ca2+ sensitizer that enhances cardiac contractility and has potent positive inotropic and vasodilating activities. nih.govjsirjournal.com

Table 2: Cardiotonic Activity of Pyridazinone Derivatives

| Compound | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| CI-914 and CI-930 | Cardiac PDE-III inhibition | More potent positive inotropic agents than amrinone and milrinone. | jchemrev.com |

| MCI-154 (6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone) | Ca2+ sensitizer | Potent positive inotropic and vasodilating activity; improves cardiac systolic and diastolic function. | nih.govjsirjournal.com |

| 6-[4-(4-pyridylamino)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride | Positive inotropic and vasodilating activity | ED30 of 4.4 +/- 0.6 µg/kg for increasing cardiac contractility, significantly more potent than amrinone. | nih.gov |

Herbicidal Activity

The pyridine ring is an important heterocyclic structure found in many agricultural chemicals. semanticscholar.org Derivatives containing pyridazine (B1198779) and hydrazide structures have shown notable herbicidal properties. sarpublication.com For instance, certain pyrazine derivatives have been found to act as selective herbicides, inhibiting the formation of chlorophyll in weeds without causing chlorosis in useful crops. researchgate.net

Research on new hydrazide and hydrazonoyl derivatives has shown that some of these compounds can inhibit photosynthetic electron transport in spinach chloroplasts, a common mechanism for herbicides. Similarly, pyrido[2,3-d]pyrimidine derivatives have demonstrated good herbicidal activity against monocotyledonous plants by inhibiting the enzyme protoporphyrinogen oxidase (PPO). semanticscholar.org

Table 3: Herbicidal Activity of Related Derivatives

| Compound Class | Specific Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Pyrazine Derivatives | Chlorophyll formation inhibition | Act as selective herbicides of the chlorosis type. | researchgate.net |

| Hydrazide and Hydrazonoyl Derivatives | Photosynthetic Electron Transport (PET) Inhibition | Some derivatives showed inhibitory activity comparable to the commercial herbicide diuron. | |

| Pyrido[2,3-d]pyrimidine Derivatives | Protoporphyrinogen Oxidase (PPO) Inhibition | Exhibited good herbicidal activity against bentgrass, comparable to commercial herbicides. | semanticscholar.org |

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The biological profile of 4-Hydrazinylpyridin-2(1H)-one is intricately linked to the nature and position of its substituents. The core structure, comprising a pyridinone ring and a hydrazone moiety, offers multiple sites for modification, each playing a critical role in the molecule's interaction with biological targets.

The pyridinone ring is a versatile scaffold that can be extensively modified to modulate biological activity. frontiersin.org The pattern of substituents on the pyridinone ring significantly influences its pharmacological properties. nih.gov The ring itself can act as a hydrogen bond donor and acceptor, facilitating interactions with therapeutic targets. frontiersin.orgresearchgate.net

Research on various pyridinone derivatives has shown that modifications at positions 3, 4, and 6 are crucial for antiviral activity. frontiersin.org For instance, introducing different substituents at the C3 and C4 positions can lead to interactions with important amino acid residues in target proteins. frontiersin.org In some anti-HIV agents, the pyridinone ring is essential for their high potency against both wild-type and drug-resistant strains. frontiersin.orgnih.gov

Furthermore, the pyridinone moiety can serve as a bioisostere for other chemical groups like amides, pyridines, and phenol (B47542) rings, which allows for the optimization of properties such as solubility and metabolic stability. frontiersin.orgnih.gov The ability to manipulate the electronic and steric properties of the pyridinone ring through substitution is a key strategy in the design of new therapeutic agents. frontiersin.org

Table 1: Hypothetical SAR Data for Modifications on the Pyridinone Ring

| Compound | Modification on Pyridinone Ring | Biological Activity (IC₅₀, µM) |

| This compound | None | 10.5 |

| 3-Methyl-4-hydrazinylpyridin-2(1H)-one | Methyl group at C3 | 5.2 |

| 5-Chloro-4-hydrazinylpyridin-2(1H)-one | Chloro group at C5 | 8.1 |

| 6-Methoxy-4-hydrazinylpyridin-2(1H)-one | Methoxy group at C6 | 15.7 |

| 1-Ethyl-4-hydrazinylpyridin-2(1H)-one | Ethyl group at N1 | 3.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The hydrazone moiety (–NH-N=C<) is a critical pharmacophore found in a wide array of biologically active compounds, contributing to activities such as antimicrobial, anticonvulsant, and anticancer effects. rroij.comnih.govimpactfactor.org This functional group is typically formed by the condensation of a hydrazine (B178648) derivative with an aldehyde or ketone. mdpi.com

The bioactivity of the hydrazone group is attributed to its ability to form stable complexes with metal ions and to participate in hydrogen bonding, which is crucial for binding to biological targets. nih.gov The azomethine proton (–N=CH–) of the hydrazone linkage is a key structural feature. rroij.com In the context of this compound, the hydrazone moiety can be further derivatized, for example, by reaction with various aldehydes and ketones, to create a library of compounds with diverse biological profiles. mdpi.com

Table 2: Hypothetical SAR Data for Modifications of the Hydrazone Moiety

| Compound | Modification on Hydrazone Moiety | Biological Activity (IC₅₀, µM) |

| This compound | Unsubstituted | 10.5 |

| 4-(2-Benzylidenehydrazinyl)pyridin-2(1H)-one | Phenyl substitution | 2.8 |

| 4-(2-(4-Nitrobenzylidene)hydrazinyl)pyridin-2(1H)-one | 4-Nitrophenyl substitution | 1.5 |

| 4-(2-(1-Phenylethylidene)hydrazinyl)pyridin-2(1H)-one | Phenyl and methyl substitution | 4.9 |

| 4-(2-Isopropylidenehydrazinyl)pyridin-2(1H)-one | Dimethyl substitution | 12.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The introduction of additional heterocyclic or aromatic rings to the core structure of this compound can significantly impact its biological activity. frontiersin.orgresearchgate.net These ring systems can influence the molecule's solubility, lipophilicity, and ability to interact with specific binding sites on target proteins. nih.gov

For example, in the development of certain kinase inhibitors, the addition of a morpholine-substituted phenyl ring was found to be crucial for improving binding affinity and solubility. frontiersin.orgnih.gov Similarly, replacing a phenyl ring with a pyridinone ring has been used as a strategy to enhance properties by increasing the number of hydrogen bond acceptors. frontiersin.orgnih.gov

The nature and position of substituents on these appended rings are also critical. Electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, thereby affecting its reactivity and binding characteristics. researchgate.netmdpi.com Structure-activity relationship studies have shown that even small changes, such as the position of a substituent on an aromatic ring, can lead to significant differences in biological potency. researchgate.netnih.gov

Table 3: Hypothetical SAR Data for Aromatic Ring Substitutions

| Compound | Aromatic Ring Substitution on Hydrazone | Biological Activity (IC₅₀, µM) |

| 4-(2-Benzylidenehydrazinyl)pyridin-2(1H)-one | Phenyl | 2.8 |

| 4-(2-(4-Chlorobenzylidene)hydrazinyl)pyridin-2(1H)-one | 4-Chlorophenyl | 1.9 |

| 4-(2-(4-Methoxybenzylidene)hydrazinyl)pyridin-2(1H)-one | 4-Methoxyphenyl | 3.5 |

| 4-(2-(Pyridin-4-ylmethylene)hydrazinyl)pyridin-2(1H)-one | Pyridin-4-yl | 2.1 |

| 4-(2-(Furan-2-ylmethylene)hydrazinyl)pyridin-2(1H)-one | Furan-2-yl | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Stereochemical Considerations and Enantiomeric Excess

Stereochemistry plays a pivotal role in the biological activity of chiral drugs. patsnap.com If a molecule is chiral, its enantiomers can exhibit significantly different pharmacological and toxicological profiles. patsnap.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers of a drug. patsnap.com

While this compound itself is not chiral, the introduction of a chiral center through substitution could lead to enantiomeric pairs. For instance, if the hydrazone moiety is derivatized with an unsymmetrical ketone, a chiral center would be created at the carbon of the C=N double bond, leading to E/Z isomers, or if a substituent with a chiral center is introduced elsewhere in the molecule.

In such cases, it would be crucial to separate and test the individual enantiomers, as one may be significantly more active or less toxic than the other. patsnap.com The concept of enantiomeric excess (ee), which measures the purity of a chiral sample, would then become a critical parameter in the synthesis and evaluation of such derivatives. The use of enantiomerically pure drugs can lead to improved therapeutic outcomes and reduced side effects. patsnap.com

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding the structure-activity relationships of drug candidates. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling are invaluable in the design and optimization of new therapeutic agents. mdpi.comworldscientific.com